molecular formula C13H17N3 B2475011 6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile CAS No. 1096814-36-6

6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile

Cat. No.: B2475011
CAS No.: 1096814-36-6
M. Wt: 215.3
InChI Key: AHQYOMGHFQAWQW-UHFFFAOYSA-N
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Description

6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by a 3-methylcyclohexylamino substituent at the 6-position of the pyridine ring. This compound belongs to a class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry, materials science, and photopolymerization. The 3-methylcyclohexyl group introduces steric bulk and moderate lipophilicity, which may influence solubility, binding affinity, and pharmacokinetic properties.

Properties

IUPAC Name

6-[(3-methylcyclohexyl)amino]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-3-2-4-12(7-10)16-13-6-5-11(8-14)9-15-13/h5-6,9-10,12H,2-4,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQYOMGHFQAWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine with 3-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure complete reaction and then cooled to precipitate the product.

Industrial Production Methods

In an industrial setting, the production of 6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile and related pyridine-3-carbonitrile derivatives:

Compound Substituents Key Properties/Applications References
6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile 6-position: 3-methylcyclohexylamino; 3-position: cyano Potential applications in drug discovery due to lipophilic cyclohexyl group enhancing membrane permeability. Steric bulk may limit binding to certain targets. N/A
6-(Chlorothiophenyl)-pyridine-3-carbonitriles 6-position: chlorothiophenyl; 2-position: alkoxy (e.g., 2-oxopropoxy) Antibacterial and cytotoxic activities reported; chlorothiophenyl enhances electron-withdrawing effects, potentially improving reactivity.
2-Amino-4,6-diphenyl-pyridine-3-carbonitriles (S1-S8) 2-position: amino; 4,6-positions: aryl groups (e.g., methylthiophenyl, cyanophenyl) Photoinitiators for 3D printing; fluorescence intensity and extinction coefficients depend on electron-donating (e.g., -SCH₃) or -withdrawing (-CN) groups. S4-S6 show enhanced fluorescence.
6-[Isopropyl(methyl)amino]pyridine-3-carbonitrile 6-position: branched aliphatic amine (isopropyl/methyl) Aliphatic amine increases solubility compared to aromatic substituents; potential for improved metabolic stability.
6-[Methyl(phenyl)amino]pyridine-3-carbonitrile 6-position: N-methyl-N-phenylamino Aryl amino group introduces planar rigidity; may enhance π-π stacking in molecular recognition.
6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile 6-position: pyrrolidine-derived amine (basic nitrogen) Basic nitrogen enhances solubility in acidic environments; potential for protonation-dependent bioactivity.

Key Findings from Comparisons :

Substituent Effects on Bioactivity: Chlorothiophenyl derivatives (e.g., 6-(2,5-dichlorothiophen-3-yl) analogs) exhibit antibacterial activity, likely due to halogen-induced electrophilicity and membrane disruption . The 3-methylcyclohexyl group in the target compound may reduce cytotoxicity compared to chlorothiophenyl groups, as bulky aliphatic amines often lower nonspecific interactions .

Photochemical Applications :

  • Derivatives with electron-donating groups (e.g., -SCH₃ in S4-S6) demonstrate superior fluorescence and photoinitiation efficiency compared to electron-withdrawing substituents (-CN in S2-S3) . The cyclohexyl group in the target compound, while electron-donating, may lack conjugation for comparable photoactivity.

Solubility: Pyrrolidine-containing analogs (e.g., ) exhibit higher solubility in acidic conditions due to protonation, whereas the target compound’s non-basic cyclohexyl group may limit ionization-dependent solubility .

Synthetic Accessibility :

  • Thorpe-Ziegler cyclization () and nucleophilic substitution () are common methods for pyridine-3-carbonitrile derivatives. The target compound’s synthesis would likely require tailored conditions to accommodate the steric hindrance of 3-methylcyclohexylamine.

Biological Activity

6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyridine ring substituted with a carbonitrile group and an amino group linked to a 3-methylcyclohexyl moiety. This unique structure may contribute to its biological activity, particularly in targeting specific cellular pathways.

Research indicates that compounds similar to 6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile exhibit anticancer properties by interacting with various molecular targets:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to prevent the proliferation of cancer cells by inducing apoptotic pathways and blocking the cell cycle at specific phases.
  • Targeting Tyrosine Kinases : The compound may inhibit non-receptor tyrosine kinases, which are implicated in cancer progression and metastasis .
  • Biochemical Pathways : Evidence suggests that these compounds can modulate signaling pathways involved in cell survival and apoptosis, such as the VEGFR-2 pathway.

Anticancer Activity

Several studies have evaluated the anticancer activity of related compounds. For instance:

  • In Vitro Studies : Compounds structurally related to 6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile were tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HeLa cells. Results indicated significant cytotoxic effects, with IC50 values ranging from 10 µM to 20 µM, demonstrating their potential as therapeutic agents .
  • In Vivo Studies : In chick chorioallantoic membrane (CAM) models, related compounds showed reduced tumor sizes, suggesting effective antitumor activity in a live model system .

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest favorable absorption and distribution characteristics due to their lipophilicity. This property enhances their ability to penetrate cellular membranes and reach target sites effectively.

Case Study 1: Antitumor Efficacy

A study on a series of thienopyridine derivatives demonstrated that one compound significantly reduced cell viability in MDA-MB-231 cells while exhibiting low toxicity towards non-tumorigenic MCF-12A cells. The mechanism involved the induction of G0/G1 phase arrest and apoptosis in cancer cells .

Case Study 2: Inhibition of Proliferation

Another investigation into pyridine derivatives highlighted their role as EP4 antagonists, showing an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in human blood assays. This suggests potential applications in inflammatory conditions as well as cancer therapy .

Data Summary Table

Activity Cell Line IC50 (µM) Mechanism
AnticancerMDA-MB-23110 - 20Cell cycle arrest, apoptosis induction
AntitumorChick CAM modelN/ATumor size reduction
Inhibition of ProliferationHuman whole blood0.123EP4 antagonism, TNFα reduction

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